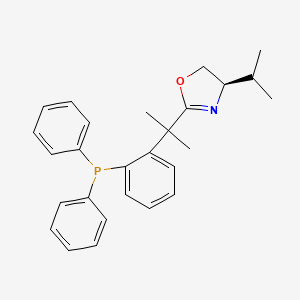
(R)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. Its unique structure, which includes both a phosphine and an oxazoline moiety, allows it to coordinate with transition metals, forming highly active catalytic complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves several steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phosphine group: The diphenylphosphino group is usually introduced via a substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the diphenylphosphine moiety.
Chiral induction: The chiral center is introduced through the use of chiral starting materials or chiral catalysts, ensuring the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole may involve:
Large-scale batch reactions: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous flow synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain the compound in high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed
Phosphine oxides: From oxidation reactions.
Reduced oxazoline derivatives: From reduction reactions.
Substituted aromatic compounds: From substitution reactions.
Scientific Research Applications
®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which ®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves:
Coordination with transition metals: The phosphine and oxazoline moieties coordinate with metals such as palladium, rhodium, and iridium, forming active catalytic complexes.
Activation of substrates: These complexes activate substrates, facilitating enantioselective transformations.
Molecular targets and pathways: The specific pathways depend on the nature of the substrate and the type of reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Diphenylphosphino)phenyl)-4,5-dihydrooxazole: Lacks the isopropyl group, resulting in different steric and electronic properties.
®-2-(2-(Diphenylphosphino)phenyl)propan-2-yl-4,5-dihydrooxazole: Similar structure but without the isopropyl group on the oxazoline ring.
®-2-(Diphenylphosphino)phenyl-4-isopropyl-4,5-dihydrooxazole: Lacks the additional phenyl group, affecting its coordination ability.
Uniqueness
®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of a chiral center, a phosphine group, and an oxazoline ring. This unique structure allows it to form highly active and selective catalytic complexes, making it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
diphenyl-[2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFGFYRYWCQJAT-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
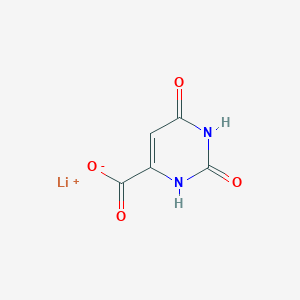
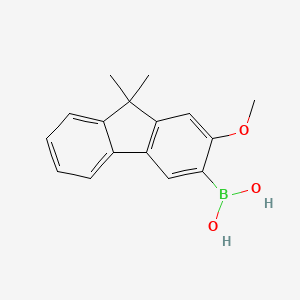
![5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8247794.png)
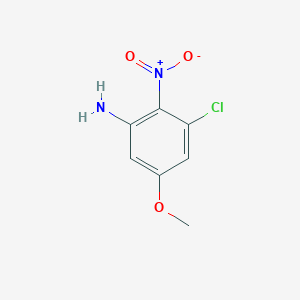
![N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine](/img/structure/B8247816.png)
![N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8247817.png)
![1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B8247837.png)
![bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine](/img/structure/B8247841.png)
![2'-Bromo-9,9'-spirobi[fluoren]-2-ol](/img/structure/B8247853.png)
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B8247873.png)
![9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8247882.png)

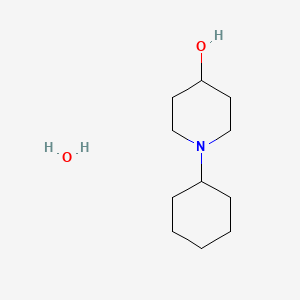
![[(Azepan-4-yl)methyl]dimethylamine dihydrochloride](/img/structure/B8247898.png)
